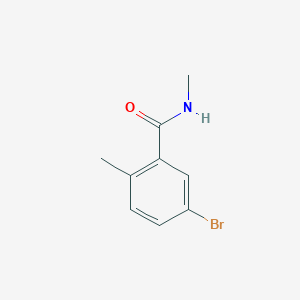

5-bromo-N,2-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMSFKCYMRDNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290634-39-7 | |

| Record name | 5-bromo-N,2-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo N,2 Dimethylbenzamide and Analogues

Strategic Approaches to Primary Compound Synthesis

The creation of 5-bromo-N,2-dimethylbenzamide can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and scalability.

Direct bromination of a benzamide (B126) precursor is a common method for introducing a bromine atom onto the aromatic ring. For instance, the bromination of 2-hydroxy-N,N-dimethylbenzamide can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) at controlled temperatures, typically between 40–60°C, to regioselectively yield 4-bromo-2-hydroxy-N,N-dimethylbenzamide. The use of a catalyst such as ferric chloride (FeCl₃) can enhance the reaction's efficiency. The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Peptide-catalyzed bromination has also been reported for the enantioselective synthesis of atropisomeric benzamides, where a simple tetrapeptide can act as a catalyst. nih.gov This method has been successful for a range of benzamides with different substitution patterns. nih.gov

A general method for preparing 2-amino-5-bromobenzamide (B60110) derivatives involves the introduction of a bromine-containing gas into a liquid containing the corresponding 2-aminobenzamide (B116534) compound. google.com

Table 1: Bromination Reaction Conditions

| Starting Material | Brominating Agent | Solvent | Catalyst | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 2-hydroxy-N,N-dimethylbenzamide | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Ferric Chloride (FeCl₃) | 40–60°C | 4-bromo-2-hydroxy-N,N-dimethylbenzamide | |

| Benzamide derivatives | Bromine | Acetic Acid | None specified | Not specified | Brominated benzamides | |

| Atropisomeric benzamides | Not specified | Not specified | Tetrapeptide | Not specified | Enantioselective brominated benzamides | nih.gov |

| 2-aminobenzamide derivatives | Bromine-containing gas | Not specified | Not specified | Not specified | 2-amino-5-bromobenzamide derivatives | google.com |

Amidation, the formation of an amide bond, is a fundamental process in the synthesis of benzamides. A classic approach involves the reaction of a carboxylic acid, such as benzoic acid, with a primary amine like methylamine. youtube.com This condensation reaction typically produces an amide and water. youtube.comyoutube.com The hydroxyl group is removed from the carboxylic acid, and a hydrogen atom is removed from the amine. youtube.com

However, the direct reaction can be challenging as the basic amine can deprotonate the carboxylic acid, forming a less reactive carboxylate salt. libretexts.org To overcome this, the ammonium (B1175870) carboxylate salt can be heated above 100°C to drive off water and form the amide. libretexts.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the coupling of a carboxylic acid with an amine. libretexts.org

Another route to benzamides is through the reaction of a substituted isatoic anhydride (B1165640) with an amine in the presence of a carboxylic acid. google.com This method is effective for producing 3-substituted 2-amino-5-halobenzamides. google.com The reaction is best performed while maintaining the pH of the mixture between approximately 3 and 7. google.com

Table 2: Amidation Reaction Examples

| Carboxylic Acid/Precursor | Amine | Conditions/Reagents | Product | Reference |

|---|---|---|---|---|

| Benzoic acid | Methylamine | Heat (>100°C) | N-methylbenzamide | youtube.comlibretexts.org |

| Butanoic acid | Methylamine | Condensation | N-methylbutanamide | youtube.com |

| Carboxylic acid | Amine | Dicyclohexylcarbodiimide (DCC) | Amide | libretexts.org |

| Substituted isatoic anhydride | Amine | Carboxylic acid, pH 3-7 | 3-substituted 2-amino-5-halobenzamide | google.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis and modification of benzamides. For example, the cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide to 2-amino-5-cyano-N,3-dimethylbenzamide can be achieved using palladium catalysts with zinc cyanide (Zn(CN)₂). google.com

Palladium-catalyzed aminocarbonylation offers a direct route to secondary aromatic amides from aryl halides. organic-chemistry.org This reaction can be performed using N-methoxymethyl-N-organylcarbamoyl(trimethyl)silanes as a source for the secondary amide. organic-chemistry.org In some cases, N,N-dimethylformamide (DMF) can serve as the source of the amide group in palladium-catalyzed aminocarbonylation reactions of aryl halides. researchgate.net

Photocatalytic methods using iridium catalysts have been developed for the synthesis of isoindolin-1-ones from o-halogenated benzamides, including bromo-derivatives, with high efficiency. rsc.org

Table 3: Palladium-Catalyzed Reactions

| Substrate | Reagent(s) | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-amino-5-bromo-N,3-dimethylbenzamide | Zinc Cyanide (Zn(CN)₂) | Palladium catalyst | 2-amino-5-cyano-N,3-dimethylbenzamide | google.com |

| Aryl halide | N-methoxymethyl-N-organylcarbamoyl(trimethyl)silane | Palladium catalyst | Secondary aromatic amide | organic-chemistry.org |

| Aryl iodide/bromide | N,N-dimethylformamide (DMF) | Pd(OAc)₂, Xantphos | N,N-dimethylbenzamide product | researchgate.net |

| o-halogenated benzamide | Not applicable | fac-Ir(ppy)₃ (photocatalyst) | Isoindolin-1-one | rsc.org |

The bromine atom in halogenated benzamides like this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

A notable example is the cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide, where the bromo group is replaced by a cyano group. smolecule.com This reaction is typically carried out by treating the bromo-compound with sodium cyanide in a solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylacetamide. smolecule.com The use of palladium catalysts in conjunction with zinc dust can facilitate this transformation. smolecule.com Another method involves the use of copper(I) cyanide.

The bromine atom on compounds like 5-amino-2-bromo-N,N-dimethylbenzamide can also undergo nucleophilic substitution to introduce other nucleophiles. smolecule.com Furthermore, multi-step syntheses involving nucleophilic substitution have been developed to create complex molecules. For instance, the reaction of 2,5-dibromonitrobenzene with 2-thio-N,N-dimethylbenzamide leads to the formation of N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzamide. nih.gov

The transition from laboratory-scale synthesis to large-scale industrial production of compounds like this compound requires careful optimization of reaction conditions to ensure cost-effectiveness, safety, and efficiency. dcu.ie For halogenated benzamides intended for therapeutic use, the manufacturing process must be both economical and straightforward. dcu.ie

Gram-scale synthesis has been demonstrated for various related processes. For example, the photocatalytic synthesis of a highly functionalized isoindolinone from an o-halogenated benzamide was successfully performed on a gram scale. rsc.org Similarly, the palladium-catalyzed synthesis of thioesters from aryl halides has shown potential for large-scale viability. organic-chemistry.org A large-scale experiment for the production of an amide alcohol, 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide, was also successfully conducted. mdpi.com

Process optimization often involves exploring different reagents and solvents. For instance, in palladium-catalyzed cyanations, while zinc cyanide is commonly used, using less costly alkali metal cyanides like sodium or potassium cyanide could simplify purification, though they are more likely to deactivate the catalyst. google.com The choice of solvent is also critical; for example, replacing high-boiling, water-soluble solvents like DMF with more easily recyclable options is a key consideration. google.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for functionalizing aromatic rings. libretexts.org In the context of synthesizing substituted benzamides, an existing substituent on the benzene (B151609) ring directs the position of the incoming electrophile to either the ortho, meta, or para position. libretexts.org Activating groups, which donate electrons, direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electrons, generally direct them to the meta position. libretexts.org Halogens are an exception, being deactivating yet ortho, para-directing. libretexts.org

A direct, one-step synthesis of N,N-dimethylbenzamide from benzene can be achieved through an electrophilic aromatic substitution reaction using dimethylcarbamoyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.com Benzamides can also be synthesized directly via electrophilic aromatic substitution using cyanoguanidine. globalauthorid.comresearchgate.net

Advanced Chemical Transformations of the Benzamide Moiety

The benzamide functional group is a robust and versatile platform for a wide array of chemical modifications. The following sections detail specific transformations that underscore the synthetic potential of this compound and related structures.

Selective Oxidation Reactions

Selective oxidation of N,N-dimethylbenzamide analogues can be directed at either the N-methyl groups or the aromatic methyl group, depending on the reagents and reaction conditions.

The N-demethylation of substituted N,N-dimethylbenzamides (DMBAs) can be achieved using biomimetic systems, such as those involving cytochrome P450 enzymes. acs.org These reactions proceed via C-H activation of the N-methyl groups. acs.org Theoretical studies have shown that for para-substituted DMBAs, the reaction rates and kinetic isotope effects (KIEs) show little variation with the electronic nature of the substituent. acs.org This suggests that the reaction is highly selective for the N-methyl group, a feature that would likely extend to this compound.

Alternatively, strong chemical oxidants can be employed. Ruthenium tetroxide (RuO₄), for instance, is a powerful oxidizing agent capable of attacking N-methylene C-H bonds. researchgate.net Studies on N,N-dimethylbenzylamine, an analogue of the target molecule, show that oxidation can occur at both the N-methyl groups and the benzylic position. researchgate.net The reaction of 2-alkylbenzamides with iodine, potassium carbonate, and di-tert-butyl peroxide can lead to intramolecular oxidative coupling between the C(sp³)-H of the alkyl group and the N-H bond to form isoindolinones. capes.gov.br While this compound is an N-alkylated amide, this highlights the possibility of activating the ortho-methyl group for cyclization under oxidative conditions.

The selective oxidation of benzylic alcohols to aldehydes and ketones is a fundamental transformation. mdpi.com While not a direct oxidation of the starting material, if the ortho-methyl group of this compound were to be hydroxylated, further selective oxidation to the corresponding aldehyde would be a key step in its functionalization. Catalytic systems based on molybdenum have shown high efficiency for such transformations under solvent-free conditions. mdpi.com

| Substrate Type | Reagent/Catalyst | Product Type | Key Findings | Reference |

| Substituted N,N-Dimethylbenzamides | Cytochrome P450 | N-methyl-benzamides | N-demethylation occurs via C-H activation; rates are insensitive to para-substituents. | acs.org |

| N-Benzylpiperidine | RuO₄ (catalytic), NaIO₄ | N-Benzoylpiperidone (Lactam) | Oxidation occurs at both endocyclic and benzylic C-H bonds. | researchgate.net |

| 2-Alkylbenzamides | I₂, K₂CO₃, (t-BuO)₂ | N-Aryl-isoindolinones | Transition-metal-free intramolecular oxidative C(sp³)-N coupling. | capes.gov.br |

| Benzylic Alcohols | Mo₃O₁₀(C₅H₆N)₂·H₂O, H₂O₂ | Aldehydes/Ketones | Selective oxidation with no overoxidation to carboxylic acids. | mdpi.com |

Reductive Transformations

The reductive chemistry of this compound is dictated by its two primary reducible sites: the aryl-bromine bond and the amide carbonyl group.

The bromo substituent can be selectively removed via catalytic hydrogenation under neutral conditions. organic-chemistry.org This hydro-dehalogenation is generally chemoselective, leaving other functional groups like amides intact. organic-chemistry.org For instance, bromides can be reduced more readily than chlorides and in the presence of functionalities such as nitro, cyano, or keto groups. organic-chemistry.org Another method involves using 2-propanol as a reductant with a ruthenium(II) catalyst, which is effective for various aromatic halides. organic-chemistry.org

The reduction of the tertiary amide group itself can lead to different products depending on the reagents used.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydroboration can reduce tertiary amides to the corresponding tertiary amines. organic-chemistry.org A combination of triethylborane (B153662) and an alkali metal base with silanes also effectively reduces amides to amines under mild conditions. organic-chemistry.org

Reduction to Alcohols: Samarium(II) iodide (SmI₂) in the presence of an amine and water offers a general method for the chemoselective reduction of primary, secondary, and tertiary amides to alcohols. nih.gov This method shows excellent functional group tolerance, including for aryl bromides, which would remain untouched during the transformation. nih.gov

Reduction to Aldehydes: The partial reduction of tertiary amides to aldehydes can be achieved using reagents like Schwartz's reagent (Cp₂Zr(H)Cl). nih.gov This method has demonstrated exceptional chemoselectivity, tolerating functional groups such as nitriles and esters. nih.gov However, N,N-dimethylbenzamide itself has been reported to give low yields under these specific conditions. nih.gov

| Transformation | Reagent/Catalyst | Product | Key Features | Reference |

| Debromination | Catalytic Hydrogenation (e.g., Pd/C, H₂) | N,2-dimethylbenzamide | Selective removal of bromine under neutral conditions. | organic-chemistry.org |

| Debromination | Ru(II) catalyst, 2-propanol | N,2-dimethylbenzamide | Transfer hydro-dehalogenation with good functional group tolerance. | organic-chemistry.org |

| Amide to Amine | Y[N(TMS)₂]₃, HBpin | 5-Bromo-N,N,2-trimethylbenzylamine | Catalytic hydroboration tolerates various functional groups. | organic-chemistry.org |

| Amide to Alcohol | SmI₂/amine/H₂O | (5-Bromo-2-methylphenyl)methanol | Highly chemoselective C-N bond cleavage; tolerates aryl bromides. | nih.gov |

| Amide to Aldehyde | Cp₂Zr(H)Cl (Schwartz's Reagent) | 5-Bromo-2-methylbenzaldehyde | High chemoselectivity, though yields can be substrate-dependent. | nih.gov |

Derivatization via Ester and Hydrazide Intermediates

Although direct conversion of a tertiary amide like this compound to an ester or hydrazide is challenging, related benzamide structures serve as excellent precursors for these derivatives. For example, starting from a primary amide like 5-bromo-salicylamide, derivatization is straightforward. lew.ro

The synthesis of hydrazides often proceeds from the corresponding ester. lew.ronih.gov A common route involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. lew.ronih.gov For instance, 5-bromo-2-hydroxy-benzamide can be alkylated with an α-halogenated acid ester to yield an ester intermediate, which is then converted to the corresponding hydrazide with hydrazine. lew.ro

Hydrazides are versatile intermediates themselves. They can be condensed with substituted benzaldehydes to form hydrazones, a class of compounds with significant chemical and biological interest. lew.romdpi.com This reaction is typically carried out by refluxing the hydrazide and aldehyde in ethanol. lew.ro

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type | Reference |

| 5-Bromo-2-hydroxy-benzamide | Cl-CH₂-COOEt, K₂CO₃ | Ethyl (5-bromo-2-carbamoylphenoxy)acetate (Ester) | Alkylation | lew.ro |

| Ethyl (5-bromo-2-carbamoylphenoxy)acetate | H₂N-NH₂·H₂O, EtOH | 2-(5-Bromo-2-carbamoylphenoxy)acetohydrazide (Hydrazide) | Hydrazinolysis | lew.ro |

| Hydrazide Intermediate | Substituted Benzaldehyde, EtOH | Hydrazone Derivative | Condensation | lew.ro |

| Esters | Hydrazine Hydrate | Hydrazides | General synthesis | nih.gov |

Formation of Heterocyclic Conjugates

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions.

One important transformation is the synthesis of phenanthridinones. N-methyl benzamides can react with benzyne (B1209423) precursors in the presence of a palladium catalyst, an organic acid, and an oxidant like K₂S₂O₈ to yield tricyclic phenanthridinones. rsc.org The reaction proceeds via ortho C-H bond activation followed by cyclization. rsc.org The presence of electron-donating groups on the benzamide ring favors this transformation. rsc.org

Another key heterocyclic structure accessible from benzamides is the isoindolinone (a γ-lactam). Rhodium(III)-catalyzed C-H activation of O-pivaloyl benzhydroxamic acids and their subsequent coupling with diazo compounds provides iso-indolones in high yields. nih.gov A more direct route involves the transition-metal-free intramolecular oxidative coupling of a 2-alkylbenzamide's C(sp³)-H and N-H bonds, though this is more applicable to N-H containing amides. capes.gov.br

The palladium-catalyzed intramolecular arylation of N-aryl-2-halobenzamides is a powerful method for constructing heterocyclic compounds. researchgate.net Using this compound, a related strategy could involve an intermolecular coupling at the bromine position followed by a C-H activation/cyclization at the ortho-methyl group to construct fused heterocyclic systems. For example, N-aryl-N-(2-bromobenzyl) cinnamamides undergo intramolecular Friedel-Crafts alkylation followed by a Pd-catalyzed direct C-H arylation to yield complex pyrido[3,2,1-de]phenanthridinones. researchgate.net

| Starting Material Type | Reagent/Catalyst | Heterocyclic Product | Key Features | Reference |

| N-Methyl benzamides | Benzyne precursor, Pd(OAc)₂, Pivalic Acid, K₂S₂O₈ | Phenanthridinones | Catalytic cyclization via ortho C-H activation. | rsc.org |

| O-Pivaloyl benzhydroxamic acids | Diazo compound, Rh(III) catalyst | Iso-indolones (γ-Lactams) | C-H activation/cyclization; tolerates a broad range of substrates. | nih.gov |

| N-Aryl-N-(2-bromobenzyl) cinnamamides | TFA, then Pd(OAc)₂ | Pyrido[3,2,1-de]phenanthridin-6-ones | Tandem intramolecular Friedel-Crafts and direct C-H arylation. | researchgate.net |

| N-Allyl-2-bromo-propanamides | Cu(I) catalyst | γ-Lactams | Atom-transfer radical cyclization (ATRC). | mdpi.com |

Mechanistic Investigations and Preclinical Biological Activity of 5 Bromo N,2 Dimethylbenzamide and Derivatives

Interactions with Molecular Targets: Enzymes and Receptors

The interaction of small molecules with biological macromolecules such as enzymes and receptors is fundamental to their pharmacological activity. These interactions are governed by the three-dimensional structure of both the ligand and the target's binding site, involving a variety of non-covalent forces.

Binding affinity, often quantified by metrics such as the inhibition constant (Kᵢ), dissociation constant (Kₔ), or half-maximal inhibitory concentration (IC₅₀), measures the strength of the interaction between a ligand and its molecular target. A lower value typically signifies a stronger binding interaction. While specific binding affinity data for 5-bromo-N,2-dimethylbenzamide against particular targets are not extensively documented in publicly available literature, studies on related benzamide (B126) structures provide insight into how this class of compounds can be modulated for affinity and specificity.

For instance, research on different classes of benzamide derivatives has demonstrated their capacity to bind with high affinity to various targets. Structure-activity relationship (SAR) studies on benzamide analogs targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) revealed that substitutions, including the introduction of bromine, could significantly affect potency and selectivity for different receptor subtypes. Similarly, in the development of inhibitors for the Fibroblast Growth Factor Receptor 1 (FGFR1), a brominated benzamide analog showed a marked enhancement in binding affinity compared to its non-brominated counterpart. vulcanchem.com These examples underscore the principle that the chemical scaffold of benzamides is amenable to modification to achieve desired binding characteristics.

The specific chemical groups (moieties) of this compound are each expected to contribute to its potential molecular interactions.

Benzamide Core : The central benzamide structure provides a rigid scaffold that can position other functional groups for optimal interaction with a target protein.

5-Bromo Substituent : The bromine atom at the 5-position of the phenyl ring is a key moiety. As a halogen, it is an electron-withdrawing group that can influence the electronic distribution of the entire molecule. This can impact the acidity of the amide proton and the molecule's ability to participate in hydrogen bonding. Furthermore, bromine can engage in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can significantly enhance binding affinity and selectivity. vulcanchem.com

Computational methods and SAR studies on related halogenated benzamides confirm that such functional groups are pivotal in defining a compound's biological activity by dictating how it orients itself and interacts within the complex environment of a protein's active or allosteric site. dcu.ie

Preclinical Efficacy and Biological Pathways

The preclinical efficacy of a compound is evaluated through its activity in biological assays, often focusing on enzyme inhibition or the modulation of cellular pathways.

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). mdpi.com Overproduction of NO by iNOS is associated with inflammatory conditions, making selective iNOS inhibitors valuable therapeutic candidates. mdpi.com

Direct inhibitory studies of this compound on NOS isoforms have not been specifically reported. However, the broader benzamide chemical class has been explored for NOS inhibition. Studies have identified nitro-substituted benzamide derivatives that demonstrate significant dose-dependent inhibition of NO production in macrophage cell lines, with IC₅₀ values in the low micromolar range. nih.govuma.es Other research has focused on benzyloxy benzamide derivatives that can disrupt the protein-protein interaction between nNOS and the postsynaptic density protein 95 (PSD95), offering a neuroprotective strategy for conditions like ischemic stroke. nih.gov Another study suggested that the biological activity of a 4-hydroxy-furanyl-benzamide derivative is mediated through the nitric oxide synthase enzyme, among other targets. thieme-connect.com

These findings indicate the potential of the benzamide scaffold for interacting with the nitric oxide pathway, although the specific activity of this compound remains to be determined.

Table 1: In Vitro Nitric Oxide Inhibitory Activity of Selected Nitro-Substituted Benzamide Derivatives

| Compound | IC₅₀ (μM) on NO Production in RAW264.7 Macrophages |

|---|---|

| Compound 5 (nitro-benzamide derivative) | 3.7 |

| Compound 6 (nitro-benzamide derivative) | 5.3 |

Data from studies on related benzamide derivatives, not this compound. Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govuma.es

The Kinesin Spindle Protein (KSP), also known as Eg5, is a motor protein essential for a critical step in mitosis: the formation and maintenance of the bipolar mitotic spindle. nih.govacs.org Inhibition of Eg5 prevents the separation of centrosomes, resulting in the formation of characteristic "monopolar spindles" where chromosomes are arranged in a radial array around a single spindle pole. nih.govacs.org This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and ultimately, apoptotic cell death in proliferating cells. nih.govacs.org This mechanism makes Eg5 a compelling target for the development of anticancer therapeutics. nih.govacs.org

While this compound itself is not reported as a direct Eg5 inhibitor, its close analog, 5-bromo-N-methoxy-N,2-dimethylbenzamide , serves as a key chemical intermediate (a Weinreb amide) in the synthesis of highly potent S-trityl-l-cysteine-based allosteric inhibitors of Eg5. nih.govacs.org These final compounds, derived from the 5-bromo-2-methylphenyl scaffold, have been optimized to produce extremely potent Eg5 inhibitors with apparent inhibition constants (Kᵢᵃᵖᵖ) below 10 nM. nih.govacs.org They act as tight-binding, selective, allosteric inhibitors that bind to a pocket involving loop L5 of the Eg5 motor domain. nih.govacs.org

The development of these potent inhibitors demonstrates the utility of the this compound structural framework in generating compounds that effectively disrupt the biological pathway of mitotic spindle assembly.

Table 2: Eg5 Inhibitory Activity of an S-trityl-l-cysteine Derivative Synthesized Using a 5-Bromo-2-methylphenyl Precursor

| Compound | Target | Parameter | Value |

|---|---|---|---|

| Optimized S-trityl-l-cysteine derivatives | Kinesin Spindle Protein (Eg5) | Kᵢᵃᵖᵖ | < 10 nM |

Data represents the potency of final compounds derived from a this compound-related precursor. Data sourced from the Journal of Medicinal Chemistry. nih.govacs.org

Receptor Agonism and Antagonism

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a key role in modulating synaptic plasticity and neuronal excitability. monash.edu Due to its involvement in numerous neurological and psychiatric disorders, including anxiety, depression, and chronic pain, mGlu5 is a significant therapeutic target. monash.edunih.gov

Instead of targeting the highly conserved glutamate binding (orthosteric) site, drug discovery efforts have focused on allosteric sites, which are topographically distinct and offer greater subtype selectivity. nih.gov Allosteric modulators can enhance the receptor's response to glutamate (Positive Allosteric Modulators, or PAMs) or inhibit it (Negative Allosteric Modulators, or NAMs). nih.gov Several classes of mGlu5 NAMs, such as MPEP and raseglurant, have been extensively studied. nih.govelifesciences.org These modulators bind within the transmembrane domain of the receptor, stabilizing either an active or inactive conformation. csic.es Despite the intense research into mGlu5 modulation, there are currently no published studies linking this compound to allosteric modulation of the mGlu5 receptor.

Ryanodine (B192298) Receptor Activation (Contextual to analogous compounds)

While direct studies on this compound's interaction with ryanodine receptors (RyRs) are not extensively documented in the reviewed literature, the activity of analogous anthranilic diamides provides significant context. These compounds are known to selectively activate insect ryanodine receptors, leading to an uncontrolled release of intracellular calcium stores from the sarcoplasmic reticulum in muscle cells. researchgate.net This disruption of calcium signaling is the basis for their insecticidal activity. researchgate.net

Ryanodine receptors are large ion channels responsible for releasing calcium from intracellular stores, a critical process in muscle contraction and neuronal signaling. nih.gov The activation of these receptors by anthranilic diamides is highly selective for insect isoforms over mammalian ones, with a differential selectivity reported to be over 500-fold. researchgate.net This selectivity is attributed to a distinct binding site on the insect RyR, separate from that of ryanodine itself. researchgate.net

For instance, the analogous compound 2-Amino-5-cyano-N,3-dimethylbenzamide has been shown to activate ryanodine receptors, which increases intracellular calcium levels in cardiac myocytes. This highlights the potential for N,2-dimethylbenzamide derivatives to modulate RyR activity. The specific effects, however, are highly dependent on the substitution pattern on the benzamide core.

Table 1: Activity of Analogous Compounds on Ryanodine Receptors

| Compound Name | Target Receptor | Observed Effect | Reference |

| Anthranilic Diamides | Insect Ryanodine Receptors | Selective activation, uncontrolled calcium release | researchgate.net |

| 2-Amino-5-cyano-N,3-dimethylbenzamide | Ryanodine Receptors | Activation, increased intracellular calcium |

Serotonin (B10506) Transporter (SERT) Binding (Contextual to analogous compounds)

The N,N-dimethyl-2-(arylthio)benzylamine class of compounds, which are structurally related to this compound, are recognized as potent and selective inhibitors of the serotonin transporter (SERT). snmjournals.org SERT is a crucial protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. snmjournals.org Abnormalities in SERT function have been linked to various neurological and psychiatric conditions. snmjournals.org

Analogues such as N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (4-F-ADAM) and its derivatives have demonstrated high binding affinity and selectivity for SERT over other monoamine transporters like those for norepinephrine (B1679862) and dopamine (B1211576). snmjournals.orgsnmjournals.org For example, radioiodinated ADAM ([¹²³I]ADAM) has been successfully used as an imaging agent for SERT in the human brain using single-photon emission computed tomography (SPECT). nih.gov In vitro studies with [¹²⁵I]ADAM showed a high binding affinity (Ki) of 0.013 nM for SERT, with over 1,000-fold selectivity against norepinephrine and dopamine transporters. nih.gov

The substitution pattern on the phenyl rings is critical for both affinity and selectivity. For example, the introduction of a fluoro group at the 4'-position of the phenyl ring B in biphenylthiol derivatives maintains high binding affinity to SERT. nih.gov Specifically, compounds like 5-chloro-2-(2′-((dimethylamino) methyl)-4′-iodophenylthio)benzenamine and 2-(2′-((dimethylamino) methyl)-4′-methoxyphenylthio)-5-iodobenzenamine exhibit extremely high binding affinities for SERT with Ki values of 0.22 ± 0.09 nM and 0.11 ± 0.04 nM, respectively. nih.gov

Table 2: SERT Binding Affinity of Analogous Compounds

| Compound | Target | Binding Affinity (Ki) | Reference |

| [¹²⁵I]ADAM | SERT | 0.013 nM | nih.gov |

| N,N-dimethyl-2-(2-fluoromethyl-4-iodophenylthio)benzylamine (F-IDAM) | SERT | 0.003 nmol/L | snmjournals.org |

| 5-chloro-2-(2′-((dimethylamino) methyl)-4′-iodophenylthio)benzenamine | SERT | 0.22 ± 0.09 nM | nih.gov |

| 2-(2′-((dimethylamino) methyl)-4′-methoxyphenylthio)-5-iodobenzenamine | SERT | 0.11 ± 0.04 nM | nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR-1 and VEGFR-2) Inhibition

The vascular endothelial growth factor (VEGF) pathway, particularly through its receptor VEGFR-2, is a key regulator of angiogenesis, the formation of new blood vessels. rsc.orgnih.gov In the context of cancer, aberrant angiogenesis is crucial for tumor growth and survival, making VEGFR-2 a significant therapeutic target. rsc.orgnih.gov While direct data on this compound is limited, related benzamide structures have been investigated as kinase inhibitors, a class that includes VEGFR inhibitors.

Inhibition of VEGFR-2 signaling is a promising strategy to impede cancer progression. rsc.org Small-molecule inhibitors targeting VEGFR-2 often interact with the ATP-binding site of the kinase domain. rsc.org The Asp-Phe-Gly (DFG) motif within this domain is a common interaction point for these inhibitors. rsc.org While not explicitly detailing this compound, the broader class of benzamides has been explored for kinase inhibition, suggesting a potential, yet unconfirmed, role in modulating VEGFR activity. Further research is necessary to determine if this compound or its close derivatives possess inhibitory activity against VEGFR-1 or VEGFR-2.

Bromodomain and Extra Terminal Domain (BET) Protein Bromodomain Inhibition

The Bromodomain and Extra Terminal Domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a critical role in transcriptional regulation. acs.org Each BET protein contains two bromodomains, BD1 and BD2, which recognize acetylated lysine (B10760008) residues on histones. acs.org Overexpression of BET proteins, particularly BRD2 and BRD4, has been observed in glioblastoma multiforme (GBM), an aggressive brain tumor. nih.gov

Pan-BET inhibitors, which target both bromodomains of all BET proteins, have shown significant anti-proliferative and anti-inflammatory effects in preclinical models. acs.org While specific inhibitory data for this compound on BET bromodomains is not available in the provided search results, the general principle of targeting these proteins is well-established. For example, the pan-BET inhibitor JQ1 has been shown to induce a differentiation program in GBM cells, impairing their proliferation. nih.gov The development of selective inhibitors for specific bromodomains, such as BD2, is an active area of research to potentially improve the therapeutic window of BET inhibitors. acs.orgdoi.org

Kinase Activity Inhibition

The inhibition of kinase activity is a major strategy in the development of targeted cancer therapies. google.com While specific kinase inhibition data for this compound is not extensively detailed, related benzamide-containing compounds have been identified as kinase inhibitors. For instance, a patent describes compounds of formula (I), which include benzamide moieties, as inhibitors of kinase activity for treating viral infections. google.com Another patent discloses macrocyclic compounds containing a 2-amino-5-bromo-N,N-dimethylbenzamide intermediate as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration. google.com

Furthermore, S-Trityl-l-cysteine-based inhibitors, which can be synthesized from a 5-bromo-N-methoxy-N,2-dimethylbenzamide precursor, have been shown to potently inhibit the ATPase activity of Kinesin-5 (Eg5), a motor protein essential for the formation of the bipolar mitotic spindle. acs.orgnih.gov Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in tumor cells. acs.orgnih.gov The compound PH 797804, a benzamide derivative, acts as an inhibitor of mitogen-activated protein kinase (MAPK). nih.gov

Table 3: Kinase Inhibition by Related Benzamide Compounds

| Compound Class/Example | Target Kinase | Biological Context | Reference |

| Macrocyclic Benzamides | Focal Adhesion Kinase (FAK) | Cancer | google.com |

| S-Trityl-l-cysteine derivatives | Kinesin-5 (Eg5) | Cancer | acs.orgnih.gov |

| PH 797804 | Mitogen-activated protein kinase (MAPK) | Inflammation | nih.gov |

Cellular Mechanisms of Action in Preclinical Models

Cell Cycle Arrest and Apoptosis Induction

The induction of cell cycle arrest and apoptosis (programmed cell death) are key mechanisms through which anticancer agents exert their effects. Several studies on compounds analogous to this compound highlight these cellular activities.

Inhibitors of the kinesin spindle protein Eg5, derived from a 5-bromo-N-methoxy-N,2-dimethylbenzamide intermediate, have been shown to block the formation of the bipolar spindle during mitosis. acs.orgnih.gov This action causes the cells to arrest in the M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway, leading to cell death in various tumor cell lines. acs.orgnih.gov

Similarly, the pan-BET inhibitor JQ1, which targets a family of proteins overexpressed in glioblastoma, has been found to induce a modest increase in apoptosis on its own. nih.gov However, when combined with the chemotherapeutic agent temozolomide, JQ1 significantly promotes apoptosis in glioblastoma cells. nih.gov

The broader class of benzamides has also been associated with disruptions in cell division. For example, treatment of HeLa cells with benzamide resulted in a significant number of abnormally dividing cells. echemi.com Research on 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide suggests it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest and cell death. The Bax/Bcl-2 ratio, a critical determinant of mitochondrial-mediated apoptosis, is often modulated by such compounds, leading to the activation of caspases, the executioners of apoptosis. mdpi.com

Table 4: Cellular Effects of this compound and Analogues

| Compound/Class | Cell Line(s) | Cellular Effect | Reference |

| Eg5 Inhibitors (derived from 5-bromo-N-methoxy-N,2-dimethylbenzamide) | Various tumor cell lines | Mitotic arrest, apoptosis induction | acs.orgnih.gov |

| JQ1 (Pan-BET inhibitor) | Glioblastoma cells (GH2) | Slight increase in apoptosis, significant apoptosis with Temozolomide | nih.gov |

| Benzamide | HeLa cells | Abnormal cell division | echemi.com |

| 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide | Cancer cells (general) | Potential for apoptosis induction and cell cycle arrest |

Tubulin Polymerization Inhibition

Certain benzamide derivatives have been explored for their capacity to inhibit tubulin polymerization, a crucial mechanism for inducing cell death in cancerous cells. nih.gov For instance, a novel class of benzimidazole (B57391) derivatives has been specifically designed as inhibitors of tubulin polymerization. nih.gov Within this series, compounds designated 7n and 7u showed the most significant cytotoxicity, with IC50 values ranging from 2.55 to 17.89 µM, and demonstrated specificity for SK-Mel-28 melanoma cells. nih.gov Subsequent investigations revealed that compound 7n could inhibit the polymerization of tubulin with an IC50 of 5.05±0.13 μM, leading to cell cycle arrest in the G2/M phase. nih.gov In a separate study focusing on valproic acid conjugates, compound 4b was identified as the most potent inhibitor of tubulin polymerization. researchgate.net Similarly, indole (B1671886) analogues have been created that successfully inhibit tubulin polymerization and exhibit low nanomolar IC50 values against a range of human cancer cell lines. ambeed.com Although these studies pertain to wider categories of benzamide and indole derivatives, they underscore a consistent strategy of targeting tubulin polymerization as a viable anti-cancer approach within this chemical family.

Modulation of Mitochondrial Membrane Potential and Reactive Oxygen Species Production

The regulation of mitochondrial function is a key element in the anti-cancer effects of various chemical compounds. nih.gov An increase in the levels of reactive oxygen species (ROS) is known to initiate apoptosis, or programmed cell death, in cancer cells. itmedicalteam.pljcpjournal.org Research has indicated that specific benzamide and related derivatives can affect the mitochondrial membrane potential (MMP) and the generation of ROS. For example, the compound N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) (compound 7) was observed to induce a loss of mitochondrial membrane potential in lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov The disruption of MMP is a recognized catalyst for apoptosis. ksbu.edu.tr Another study found that certain heterocyclic compounds, which include benzamide derivatives, encourage apoptosis by boosting ROS production and disrupting the mitochondrial membrane potential. mdpi.com The impact of these compounds was linked to a rise in ROS generation and a reduction in MMP. researchgate.net For instance, a combination treatment using a nitrated researchgate.netresearchgate.netresearchgate.nettricycles derivative known as SK2 resulted in heightened oxidative stress in oral cancer cells, which was confirmed by observing changes in ROS, mitochondrial superoxide, and the mitochondrial membrane potential. nih.gov The role of increased oxidative stress was confirmed when its effects were reversed by the antioxidant N-acetylcysteine. nih.gov Directing drugs to target mitochondria can improve the selectivity for cancer cells, which frequently exhibit different mitochondrial metabolism and membrane potential when compared to healthy cells. nih.gov

Inhibition of Cancer Cell Proliferation and Migration in In Vitro Models

Derivatives of this compound have served as a foundation for synthesizing compounds that display considerable anti-proliferative effects in a variety of cancer cell lines. A series of S-Trityl-l-cysteine-based inhibitors, which were developed from a 5-bromobenzoic acid derivative, showed powerful inhibition of growth in K562 human leukemia cells. acs.org In particular, triphenylbutanamine derivatives like compound 22 were found to be extremely potent, with one version being about three times more effective against cells than a similar thioether compound. acs.org A different research project on flavonoid-based amide derivatives singled out compound 7t for its strong anti-proliferative action against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, recording an IC50 value of 1.76 ± 0.91 μM. nih.gov This potency was considerably greater than that of the control substance, 5-Fu. nih.gov These derivatives also demonstrated an ability to inhibit the migration and invasion of MDA-MB-231 cells. nih.gov Additionally, benzimidazole derivatives have shown highly effective growth-inhibiting properties, with IC50 values in the sub-micromolar range when tested against A549 and HepG2 cancer cell lines. researchgate.net

In Vitro Anti-Proliferative Activity of Selected Derivatives

| Derivative Class | Compound | Cell Line | IC50 (µM) | Source |

| Flavonoid-based amide | 7t | MDA-MB-231 | 1.76 ± 0.91 | nih.gov |

| Flavonoid-based amide | 7u | MDA-MB-231 | 2.49 ± 0.44 | nih.gov |

| Flavonoid-based amide | 7m | MDA-MB-231 | 2.51 ± 0.93 | nih.gov |

| Flavonoid-based amide | 7u | MCF-7 | 2.49 ± 0.44 | nih.gov |

| Flavonoid-based amide | 7u | HCC1937 | 2.07 ± 1.06 | nih.gov |

| Flavonoid-based amide | 7x | HepG2 | 1.86 ± 0.35 | nih.gov |

| Flavonoid-based amide | 7x | A549 | 2.44 ± 0.55 | nih.gov |

| Benzimidazole | 7n | SK-Mel-28 | 2.55 - 17.89 | nih.gov |

| Benzimidazole | 7u | SK-Mel-28 | 2.55 - 17.89 | nih.gov |

| Quinazolinone | 18a | LoVo | 132.23 ± 7.40 | mdpi.com |

| Thiophene | 3d | HCT-116 | 160.96 ± 5.43 | mdpi.com |

Anti-Inflammatory Cytokine Modulation

The anti-inflammatory capabilities of benzamide derivatives have been examined, with a focus on their impact on cytokine production. Investigations into selective glucocorticoid receptor modulators (SGRMs) have pinpointed compounds that can inhibit the creation of pro-inflammatory cytokines. nih.gov For example, certain benzimidazole derivatives have shown anti-inflammatory results in in vivo models that are on par with diclofenac (B195802) sodium, and these findings were confirmed through in vitro tests. nih.gov These compounds displayed a notable ability to bind to therapeutic targets associated with inflammation. nih.gov In research involving osteoarthritis models, the use of low doses of anti-inflammatory agents such as IL-10 and anti-IL-1 was effective in preventing the increase of various pro-inflammatory cytokines and chemokines in chondrocytes after an inflammatory trigger. nih.gov This outcome was linked to the disruption of the NF-κB signaling pathway. nih.gov Although direct research on this compound is scarce, the larger family of benzamide and benzimidazole derivatives demonstrates a potential for altering inflammatory reactions by influencing the release of cytokines. nih.govacs.orggccpo.org

In Vivo Preclinical Pharmacodynamic Assessments

Efficacy in Animal Models (e.g., Xenograft Models)

The effectiveness of derivatives derived from this compound has been confirmed in preclinical in vivo studies, especially within cancer xenograft models. A significant study centered on S-Trityl-l-cysteine-based inhibitors of the kinesin spindle protein Eg5, where the synthesis process for a crucial intermediate started with 5-bromo-N-methoxy-N,2-dimethylbenzamide. acs.orgnih.gov Key analogues developed from this research were noted for their impressive in vivo pharmacokinetic properties and were able to cause complete regression of tumors in a lung cancer xenograft model. nih.gov In a separate study, a compound based on 1,3,5-triazine (B166579) (designated 44) demonstrated considerable anti-tumor effectiveness in a human NCI-N87 gastric cancer xenograft model, achieving a tumor growth inhibition of 136%. sciencepublishinggroup.com Additionally, 18F-labeled pyridine-based benzamide derivatives have been assessed in animal models for the purpose of detecting melanoma. pnas.orgpnas.org In these biodistribution studies, the compound [18F]DMPY2 exhibited high levels of tumor uptake and retention (24.8% of the injected dose per gram of tissue at the 60-minute mark) in B16F10 xenografts. pnas.org This resulted in outstanding contrast between the tumor and the surrounding background in microPET imaging of the xenografts. pnas.org Another compound, an FGFR inhibitor known as NVP-BGJ398, also showed significant activity against tumors in RT112 bladder cancer xenografts. acs.org

Structure Activity Relationship Sar and Computational Chemistry Approaches

Systematic Structural Modifications and Biological Response Analysis

The presence and position of halogen substituents on the benzamide (B126) ring are critical determinants of biological activity. The bromine atom at the 5-position of the scaffold is particularly significant. In various classes of compounds, halogenation is known to increase hydrophobicity, which can influence cell membrane permeability and binding to hydrophobic pockets in protein targets. nih.gov The nature of the halogen itself is also a factor; in some series, antimicrobial activity has been shown to increase from fluorine to iodine, suggesting that the size and polarizability of the halogen play a key role. nih.govresearchgate.net

In a study of benzamide derivatives as Mycobacterium tuberculosis inhibitors, a bromine at the C-5 position resulted in significant activity. acs.org The analysis of different methoxyphenylbenzamide isomers has shown that the bromine atom is crucial for interactions with protein residues, participating in halogen bonds that contribute to ligand-protein stability. nih.govjst.go.jp Depending on its position and the local electronic environment, a bromine atom can form favorable interactions through regions of positive electrostatic potential known as σ-holes or π-holes. nih.govjst.go.jpresearchgate.net

The 2-methyl group on the benzene (B151609) ring also exerts influence through steric and electronic effects. It can dictate the preferred conformation of the amide bond, potentially locking the molecule into a bioactive shape. In studies of other substituted benzamides, electron-donating and electron-accepting groups on the ring were found to modulate activity, indicating that the electronic properties of substituents are a key consideration in SAR. acs.org

| Structural Modification | Observed Effect on Activity (in related benzamides) | Potential Rationale |

|---|---|---|

| Halogenation (e.g., Bromine at C-5) | Often enhances activity | Increases lipophilicity, potential for halogen bonding with protein targets. nih.govacs.orgjst.go.jp |

| Varying Halogen Type (F, Cl, Br, I) | Activity can vary; often increases with size (F < Cl < Br < I) | Related to size, polarizability, and strength of halogen bonds. researchgate.net |

| Methyl Group at C-2 | Influences potency and conformation | Steric hindrance can affect amide bond orientation; electronic effects modify ring properties. |

| Electron-withdrawing vs. Electron-donating groups | Activity is highly sensitive to electronic effects | Modulates the electron density of the aromatic ring and the amide group, affecting binding interactions. acs.orgmdpi.com |

The amide functional group is a cornerstone of molecular recognition in biological systems. nih.gov Its properties are largely defined by resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. nih.govresearchgate.netmasterorganicchemistry.com This resonance imparts partial double-bond character to the C-N bond, resulting in a planar and rigid structure that restricts rotation. researchgate.netmasterorganicchemistry.comauburn.edu

In 5-bromo-N,2-dimethylbenzamide, the amide is tertiary (N,N-disubstituted), which has significant implications for its hydrogen bonding capability. Unlike primary or secondary amides, it lacks a proton on the nitrogen atom and therefore cannot act as a hydrogen bond donor. auburn.edu However, the carbonyl oxygen, with its increased electron density due to resonance, serves as an effective hydrogen bond acceptor. researchgate.netmdpi.com This ability to accept hydrogen bonds is often crucial for anchoring a ligand within the active site of a protein. mdpi.com The specific conformation of the amide C-N bond can also influence activity, and studies have shown that secondary and tertiary benzamides can have different conformational equilibria. researchgate.net

The benzene ring in this compound serves as a rigid scaffold for the appended functional groups and contributes to binding through hydrophobic and π-stacking interactions with aromatic amino acid residues in a protein target. Aromatic rings are extensively used in drug design due to their well-defined structural and electronic properties. nih.gov

Replacing the benzene ring with a heteroaromatic system (e.g., pyridine (B92270), quinoline, or thiophene) is a common strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. mdpi.comnih.gov Introducing heteroatoms like nitrogen or sulfur can alter the electron distribution of the ring, introduce new hydrogen bonding capabilities, and modify the molecule's solubility and metabolic stability. For example, in a series of fungicidal benzamides, replacing a benzene ring with a pyridine ring and linking it to a 1,2,4-oxadiazole (B8745197) moiety resulted in compounds with potent biological activity. nih.gov Similarly, studies on picolinamide (B142947) (a pyridine analog of benzamide) derivatives showed that they could exhibit stronger bioactivity than their benzamide counterparts. nih.gov

Many benzamide derivatives exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic potential. nih.govacs.org The solubility of a compound is influenced by a balance between its crystal lattice energy (how tightly the molecules pack in a solid) and the energy of solvation (how well they interact with a solvent).

Several structural design strategies can be employed to improve the aqueous solubility of a compound like this compound:

Introduction of Polar Functional Groups: Incorporating polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase interactions with water molecules, thereby enhancing solubility.

Use of Bioisosteres: Replacing certain groups with bioisosteres that have more favorable solubility profiles is a common technique. For instance, introducing a nitrogen atom into the aromatic ring (transforming it to a pyridine ring) can increase polarity and solubility. nih.gov

Prodrug Approaches: A poorly soluble drug can be chemically modified into a more soluble prodrug, which is then converted back to the active form in the body.

Salt Formation: For compounds with acidic or basic centers, forming a salt can dramatically increase aqueous solubility.

| Strategy | Mechanism | Example Modification for Benzamide Scaffold |

|---|---|---|

| Increase Polarity | Enhances hydrogen bonding with water. | Addition of a hydroxyl or amino group to the aromatic ring. |

| Disrupt Crystal Packing | Lowers the energy barrier to dissolution. | Introduction of non-planar or bulky groups. |

| Introduce Ionizable Groups | Allows for salt formation, which is typically more soluble. | Incorporation of a basic amine or an acidic carboxyl group. |

| Heteroatom Introduction | Alters electronic properties and can increase polarity. | Replacing the benzene ring with a pyridine ring. nih.gov |

Computational Modeling and Simulation Techniques

Computational tools are invaluable for predicting and rationalizing the interactions of small molecules with biological macromolecules, guiding the design of more potent and selective compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net This technique is widely used in drug discovery to understand binding modes and to screen virtual libraries of compounds for potential activity. researchgate.net The process involves sampling numerous possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.net

For a molecule like this compound, docking studies can elucidate key interactions that contribute to binding. These interactions may include:

Hydrogen Bonds: The carbonyl oxygen of the amide group is a likely hydrogen bond acceptor. mdpi.com

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in amino acid residues. nih.govjst.go.jp

Hydrophobic Interactions: The aromatic ring and methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-Stacking: The benzene ring can stack with the aromatic rings of residues such as phenylalanine, tyrosine, or tryptophan.

Docking studies on brominated benzamide isomers have confirmed that the bromine atom plays a significant role in ligand-protein interactions, with its binding geometry being influenced by the local environment. jst.go.jp These studies highlight how computational analysis can reveal subtle but important binding features that guide further structural optimization. jst.go.jpresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide crucial insights into its conformational landscape, flexibility, and interactions with its environment, which are essential for understanding its structure-activity relationship.

The process involves creating a simulation system where the compound is placed in a box of solvent, typically water, to mimic physiological conditions. The interactions between all atoms are described by a force field. The system's trajectory is then calculated by integrating Newton's laws of motion, providing a detailed view of how the molecule moves and changes shape.

Key Parameters from a Hypothetical MD Simulation of this compound:

| Parameter | Description | Hypothetical Value/Observation |

| Simulation Time | The total time over which the molecular motions are simulated. | 100 nanoseconds (ns) |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P (Transferable Intermolecular Potential with 3 Points) water model |

| Temperature & Pressure | The thermodynamic conditions of the simulation. | 300 K (Kelvin) and 1 bar |

| Key Dihedral Angles | Torsional angles that define the conformation of the molecule. | Analysis would focus on the C-C-N-C and C-C-C=O dihedral angles to understand the orientation of the amide and methyl groups. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Analysis would show fluctuations around an equilibrium conformation, indicating the molecule's stability. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Variations in Rg would indicate conformational changes, such as folding or unfolding of flexible parts. |

Quantum Chemical Calculations for Electronic Structure and Vibrational Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and vibrational frequencies of a molecule with high accuracy. For this compound, these calculations provide a fundamental understanding of its chemical reactivity, stability, and spectroscopic signature.

DFT calculations solve the Schrödinger equation for the molecule to determine its ground-state electron density. From this, various properties can be derived. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. The distribution of these orbitals reveals the electron-rich and electron-poor regions of the molecule, which are important for predicting sites of electrophilic and nucleophilic attack.

Vibrational frequency analysis, based on the second derivative of the energy with respect to the atomic coordinates, can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure.

Calculated Properties for this compound using DFT (B3LYP/6-311++G(d,p)):

| Property | Description | Hypothetical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 Debye |

| Key Vibrational Frequencies | Frequencies corresponding to specific bond stretches and bends. | C=O stretch: ~1680 cm⁻¹C-Br stretch: ~650 cm⁻¹N-H stretch (amide): Not applicableC-N stretch: ~1350 cm⁻¹ |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating charge distribution. | Negative potential around the carbonyl oxygen and bromine; positive potential around the methyl groups. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For this compound and its analogues, QSAR can be a valuable tool for predicting their pharmacological activity and guiding the design of new, more potent compounds. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, a mathematical equation is derived that correlates the descriptors with the biological activity.

For a series of benzamide derivatives, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molar refractivity.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Example of a Hypothetical QSAR Equation for a Series of Benzamide Derivatives:

pIC50 = 0.5 * LogP - 0.2 * MolarRefractivity + 0.1 * DipoleMoment + 2.5

Statistical Parameters for a Hypothetical QSAR Model:

| Parameter | Description | Typical Value for a Good Model |

| n | Number of compounds in the dataset. | > 20 |

| r² | Coefficient of determination; indicates the goodness of fit. | > 0.6 |

| q² | Cross-validated r²; indicates the predictive ability of the model. | > 0.5 |

| F-test | A statistical test to assess the significance of the regression model. | High value |

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

In the context of this compound, if a biological target is known, structure-based virtual screening can be performed. This involves docking a library of compounds into the binding site of the target protein and scoring their binding affinity. Compounds with the best scores are then selected for further investigation.

If the target is unknown, ligand-based virtual screening can be employed. This method uses the structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties. Similarity can be based on 2D fingerprints (patterns of chemical features) or 3D shape and pharmacophore models.

Workflow for a Virtual Screening Campaign:

Library Preparation: A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared by generating 3D coordinates and assigning appropriate protonation states.

Target/Template Preparation: If a target protein structure is available, the binding site is defined. If using a ligand-based approach, a 3D model of this compound is prepared.

Docking/Similarity Search: The compound library is screened against the target or template.

Hit Selection and Filtering: The results are ranked based on a scoring function or similarity metric. The top-ranking compounds are then filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove compounds with poor pharmacokinetic profiles.

In Silico Predictions of Binding Modes and Pharmacological Activity

In silico methods are instrumental in predicting how a small molecule like this compound might interact with a biological target at the atomic level and in forecasting its potential pharmacological effects.

Binding Mode Prediction:

Molecular docking is the primary tool for predicting the binding mode of a ligand to a receptor. The process involves placing the ligand in various orientations and conformations within the binding site of the receptor and calculating the binding energy for each pose. The pose with the lowest energy is predicted to be the most likely binding mode.

For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the amide group and receptor residues, or hydrophobic interactions involving the phenyl ring and methyl groups. The bromine atom could also participate in halogen bonding, a specific type of non-covalent interaction.

Pharmacological Activity Prediction:

Computational tools can also predict the potential pharmacological activities of a compound by comparing its properties to those of known drugs. This can be done through various approaches, including:

Target Prediction: Software can predict potential protein targets for a given small molecule by comparing its structure to the ligands of known targets.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps in the early identification of molecules with potentially unfavorable pharmacokinetic or toxicological profiles.

Predicted Interactions and Activities for this compound (Hypothetical):

| Aspect | Prediction |

| Predicted Binding Interactions | - Hydrogen bond donor/acceptor interactions via the amide group.- Hydrophobic interactions with the aromatic ring and methyl groups.- Potential for halogen bonding involving the bromine atom. |

| Predicted Pharmacological Target Class | Based on the benzamide scaffold, potential targets could include enzymes (e.g., kinases, histone deacetylases) or G-protein coupled receptors. |

| Predicted ADMET Properties | - LogP: ~2.5-3.5 (indicating good membrane permeability).- Molecular Weight: ~243 g/mol (within drug-like range).- Potential Liabilities: Possible metabolic routes involving the methyl groups or aromatic ring. |

Advanced Analytical Characterization in Benzamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a synthesized compound like 5-bromo-N,2-dimethylbenzamide. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to functional groups and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. uva.nl For this compound, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of all atoms.

¹H NMR: A proton NMR spectrum would verify the specific arrangement of hydrogen atoms. Key expected signals would include:

Aromatic Protons: Three distinct signals in the aromatic region of the spectrum, corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants would confirm their relative positions (ortho, meta, para) to each other and to the bromo and methyl substituents.

N-Methyl Protons: A signal, likely a doublet due to coupling with the adjacent N-H proton, corresponding to the methyl group attached to the amide nitrogen.

C-Methyl Protons: A singlet signal for the methyl group attached at the C2 position of the benzene ring.

Amide Proton (N-H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: A carbon NMR spectrum would identify all unique carbon environments in the molecule. Expected signals would include:

Carbonyl Carbon (C=O): A signal in the downfield region (typically ~165-175 ppm) characteristic of an amide carbonyl.

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The carbon attached to the bromine atom would be identifiable by its characteristic chemical shift.

Methyl Carbons: Two signals in the aliphatic region corresponding to the N-methyl and the ring's C2-methyl groups.

General procedures for NMR analysis involve dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring spectra on a high-field spectrometer. uva.nl

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman, SERS)

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. clockss.org

FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands, including:

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹, indicative of the secondary amide N-H bond.

C-H Stretches: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds of the methyl groups.

C=O Stretch (Amide I band): A strong, prominent band typically found between 1630 and 1680 cm⁻¹. researchgate.net

N-H Bend (Amide II band): A band located around 1550 cm⁻¹.

C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.

FT-Raman and SERS: FT-Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to obtain a significantly enhanced signal by adsorbing the molecule onto a nanostructured metal surface, which can also provide information about the molecule's orientation on the surface.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a new compound. uva.nl It measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places).

For this compound (C₉H₁₀BrNO), HRMS would be used to find the experimental mass of the molecular ion (e.g., [M+H]⁺). This experimental value would then be compared to the calculated exact mass (228.0019 for [M+H]⁺) to confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern, where two peaks of nearly equal intensity are observed one mass unit apart ([M]⁺ and [M+2]⁺). clockss.org

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts from the synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of organic compounds. A method would be developed to assess the purity of this compound and to quantify it in various samples.

A typical reverse-phase HPLC method would likely involve:

Column: A C18 or similar non-polar stationary phase column.

Mobile Phase: A gradient or isocratic mixture of a polar solvent (like water, often with a modifier like formic acid or trifluoroacetic acid) and a less polar organic solvent (such as acetonitrile (B52724) or methanol). nih.gov

Detection: A UV detector set to a wavelength where the benzamide (B126) chromophore absorbs strongly.

Analysis: The purity of the sample would be determined by the area percentage of its peak in the resulting chromatogram. The method could also be used for purification on a preparative scale.

5 Bromo N,2 Dimethylbenzamide As a Chemical Probe and Research Tool

Application as a Synthetic Intermediate for Complex Molecules

The chemical architecture of 5-bromo-N,2-dimethylbenzamide makes it a valuable building block in organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of molecular complexity. The N,2-dimethylbenzamide core offers a stable scaffold that can be further functionalized to generate diverse libraries of compounds.

Research has demonstrated the utility of closely related brominated benzamides as key intermediates. For instance, the synthesis of potent inhibitors of the Kinesin Spindle Protein (Eg5), a target in oncology, has utilized 5-Bromo-N-methoxy-N,2-dimethylbenzamide as a precursor. acs.org In this context, the bromo-benzamide fragment serves as a foundational piece upon which more elaborate structures with specific biological activities are built. acs.org

Similarly, other analogs like 2-amino-5-bromo-N,3-dimethylbenzamide are employed as starting materials for creating more complex molecules. smolecule.com The bromine atom can be readily displaced, for example, through cyanation reactions to produce compounds like 2-amino-5-cyano-N,3-dimethylbenzamide, which itself has applications in medicinal chemistry research. smolecule.com The insecticide Chlorantraniliprole, a complex molecule, incorporates a 3-bromo-N-phenyl-carboxamide moiety, further illustrating the role of this chemical motif in the assembly of intricate and functionally active compounds. fao.org This highlights a general principle where the bromobenzamide scaffold is a reliable and versatile starting point for accessing novel chemical matter.

Utility in Exploring Enzyme Interactions and Metabolic Pathways

Chemical probes are instrumental in elucidating the function of enzymes and mapping metabolic pathways. While specific, detailed studies on this compound are not extensively documented in public literature, the broader class of benzamides is recognized for its potential to interact with biological targets. Analogous compounds serve as valuable case studies; for example, 2-amino-5-cyano-N,3-dimethylbenzamide is used in research to explore enzyme interactions. smolecule.com

The metabolic fate of brominated aromatic compounds has also been investigated. Studies on substances like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) show that metabolic pathways often involve oxidative deamination and demethylation, processes that could be relevant for understanding how a compound like this compound might be processed in a biological system. nih.gov The development of potent and selective inhibitors for enzymes such as Eg5 from related chemical scaffolds underscores the potential of the benzamide (B126) core to be tailored for specific enzyme active sites. acs.org Preliminary data on other halogenated benzamides suggest they can modulate enzyme activity, pointing to a promising area for future investigation.

Development of Molecular Imaging Probes (Contextual to analogous compounds)

Molecular imaging techniques, particularly Positron Emission Tomography (PET), rely on radiolabeled probes to visualize and quantify biological processes in vivo. Benzamide derivatives have proven to be an exceptionally fruitful platform for the development of such probes. pnas.org